![molecular formula C58H82N8O14S2 B2951468 Homo-PROTAC pVHL30 degrader 1 CAS No. 2244684-49-7](/img/structure/B2951468.png)
Homo-PROTAC pVHL30 degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homo-PROTAC pVHL30 degrader 1 is a potent pVHL30 degrader based on PROTAC . It consists of two von Hippel-Lindau (VHL) ligands . This compound dimerizes VHL with high avidity in vitro and induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines . It does this in a highly isoform-selective fashion and without triggering a hypoxic response .
Molecular Structure Analysis
The molecular formula of Homo-PROTAC pVHL30 degrader 1 is C58H82N8O14S2 . The molecular weight is 1179.45 .Physical And Chemical Properties Analysis
The molecular weight of Homo-PROTAC pVHL30 degrader 1 is 1179.45 . Its molecular formula is C58H82N8O14S2 . It is soluble in DMSO at 25°C .Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation
Homo-PROTAC pVHL30 degrader 1: is a potent degrader based on the PROTAC technology, which stands for PROteolysis TArgeting Chimeras . This compound induces the degradation of the von Hippel-Lindau (VHL) protein, a part of the ubiquitin-proteasome system . It has high affinity for VHL and promotes its rapid, proteasome-dependent self-degradation in various cell lines . This targeted approach is particularly useful for studying the role of VHL in cellular processes and could be applied to the development of new cancer therapies, as VHL is involved in tumor suppression.
Cancer Research
The degradation of VHL protein can influence the cellular environment, particularly in the context of cancer. Since VHL is a tumor suppressor, its degradation by Homo-PROTAC pVHL30 degrader 1 can help researchers understand the pathways involved in tumorigenesis. This application is crucial for developing therapeutic strategies against cancers where VHL is implicated, such as renal cell carcinoma .
Hypoxia-Inducible Factors (HIF) Pathway Studies
VHL is a key regulator of the hypoxia-inducible factors (HIF) pathway. By degrading VHL, Homo-PROTAC pVHL30 degrader 1 allows for the study of HIF stabilization and activity under normoxic conditions. This is particularly relevant for research into diseases like chronic anemia and ischemic conditions, where HIF plays a significant role .
Isoform-Selective Degradation
The compound’s ability to induce isoform-selective degradation makes it a valuable tool for dissecting the functions of different VHL isoforms. This specificity can lead to a better understanding of the distinct roles played by each isoform in normal physiology and disease states .
Drug Discovery and Development
Homo-PROTAC pVHL30 degrader 1: serves as a model compound for the development of new PROTACs that can target other proteins for degradation. Its use can streamline the drug discovery process by providing insights into the design of more effective and selective degraders .
Study of Ubiquitin-Proteasome System (UPS)
As a tool that utilizes the ubiquitin-proteasome system for protein degradation, this degrader can help elucidate the mechanisms of action within the UPS. Understanding how PROTACs like Homo-PROTAC pVHL30 degrader 1 recruit E3 ligases to tag proteins for degradation can inform the development of treatments for diseases where UPS dysfunction is a factor .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-DEYDLUNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Homo-PROTAC pVHL30 degrader 1 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.